Welcome to the BenchChem Online Store!
molecular formula C9H9NO2 B1346029 2,3-Dimethoxybenzonitrile CAS No. 5653-62-3

2,3-Dimethoxybenzonitrile

Cat. No. B1346029
M. Wt: 163.17 g/mol
InChI Key: LBXGBNHUNHWYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05952343

Procedure details

To a mixture of 2.76 g (0.115 mol) of magnesium in 75 mL of diethylether, was slowly added 24.31 g (0.143 mol) isopropyl iodide. The resulting reaction mixture was allowed to react until all of the magnesium was consumed. Then, a solution of 15.0 g (0.92 mol) of 2,3-dimethoxy benzonitrile in 75 mL of diethylether was added over ninety minutes. The resulting reaction mixture was reacted overnight at room temperature and then refluxed for four hours. The resultant reaction mixture was then cooled to 0° C., and the top layer was decanted into saturated ammonium chloride and ice. The resultant layers were separated and the organic layer was washed sequentially with a dilute sodium hydroxide solution, water, and a dilute hydrochloric acid solution, dried over sodium sulfate, filtered and then concentrated to provide an orange oil. This oil was distilled under reduced pressure (5 inch vigreux column; 0.2 mm Hg) to provide 6.25 g of an orange oil.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[Mg].[CH:2](I)([CH3:4])[CH3:3].CO[C:8]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11]>C(OCC)C>[CH:2]([C:8]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
[Mg]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
24.31 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C#N)C=CC=C1OC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was reacted overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
the top layer was decanted into saturated ammonium chloride and ice
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
WASH
Type
WASH
Details
the organic layer was washed sequentially with a dilute sodium hydroxide solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a dilute hydrochloric acid solution, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide an orange oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled under reduced pressure (5 inch vigreux column; 0.2 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C#N)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.